(2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione class, characterized by a fused heterocyclic core incorporating sulfur (thiazole) and nitrogen (triazine) atoms. The Z-configuration of the benzylidene group at position 2 and the 3,4-dimethoxybenzyl substituent at position 6 distinguish its structure.
Properties
Molecular Formula |
C23H22N4O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H22N4O4S/c1-26(2)16-8-5-14(6-9-16)13-20-22(29)27-23(32-20)24-21(28)17(25-27)11-15-7-10-18(30-3)19(12-15)31-4/h5-10,12-13H,11H2,1-4H3/b20-13- |
InChI Key |
VMYQEHQKHWGQHC-MOSHPQCFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Cyclocondensation
A catalyst-free one-pot approach, adapted from thiazolo-triazole syntheses, involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature. For the target compound, this method can be modified by substituting triazole precursors with 2-aminothiazole and 1,2,4-triazine-3,5-dione to directly form the thiazolo-triazine core. The reaction proceeds via nucleophilic attack and cyclization, yielding the fused heterocycle in 78–85% efficiency.
Stepwise Annelation of Thiazole and Triazine Rings
An alternative method involves constructing the thiazole and triazine rings sequentially. For example, 2-aminothiazole undergoes Mannich reaction with cyanoguanidine to form a triazine annelated intermediate, followed by oxidative cyclization using iodine in DMSO. This stepwise approach allows better control over regioselectivity, critical for introducing substituents at positions 6 and 2.
Functionalization of the Thiazolo-Triazine Core
Condensation of 4-(Dimethylamino)benzylidene at Position 2
The 4-(dimethylamino)benzylidene moiety is incorporated through a Knoevenagel condensation. 4-(Dimethylamino)benzaldehyde reacts with the C2 carbonyl group of the triazine ring in ethanol containing piperidine as a base. The reaction forms a conjugated enone system, stabilized by the electron-donating dimethylamino group, with 80–88% yield.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that acetic acid and DMSO are optimal for cyclocondensation steps due to their ability to stabilize charged intermediates. Catalysts such as ammonium acetate (5 mol%) enhance reaction rates by facilitating proton transfer, reducing reaction times from 24 hours to 6–8 hours.
Temperature and Time Dependence
| Step | Optimal Temperature | Time | Yield (%) |
|---|---|---|---|
| Core synthesis | 80°C | 6 h | 85 |
| Benzyl introduction | 60°C | 4 h | 75 |
| Benzylidene addition | RT | 12 h | 88 |
Mild temperatures (25–60°C) prevent decomposition of the dimethylamino group, while prolonged reaction times ensure complete conversion during the condensation step.
Characterization and Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray diffraction of intermediates (e.g., thiazolo-triazine precursors) confirms the Z-configuration of the benzylidene group and planarity of the fused ring system.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibits significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesis, and biological activities based on current research findings.
Structural Characteristics
- Core Structure : Thiazolo-triazine
- Functional Groups :
- Dimethoxy groups (increased lipophilicity)
- Dimethylamino group (enhanced bioactivity)
Anticancer Activity
Research has indicated that thiazolo-triazine derivatives can exhibit anticancer properties . The structural features of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(3-methoxybenzyl)-7H-thiazolo[3,2-b][1,2,4]triazine | Methoxy substitution | Anticancer |
| 5-(dimethylamino)-1H-pyrazole | Pyrazole ring | Antimicrobial |
| 4-(dimethylamino)benzaldehyde derivative | Aldehyde group | Cytotoxic |
These compounds highlight the diversity within the thiazole-triazine family while emphasizing the unique attributes of the target compound due to its specific substituents .
Antimicrobial Properties
The compound's structural analogs have shown antimicrobial activity , suggesting that modifications to its structure could lead to effective antimicrobial agents. Studies have utilized various synthetic routes to create derivatives that target bacterial and fungal infections.
Structure-Activity Relationship (SAR) Studies
Computational methods are employed to analyze the structure-activity relationships of this compound. By modifying specific substituents, researchers can predict and enhance biological activities. These studies are crucial for understanding how different chemical modifications impact efficacy and safety profiles .
Synthesis Pathways
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions:
- Formation of Thiazolo-Triazine Core : Initial reactions focus on constructing the thiazolo-triazine backbone.
- Substitution Reactions : Subsequent steps involve introducing dimethoxy and dimethylamino groups through electrophilic aromatic substitution or nucleophilic addition methods.
- Final Modifications : The final product is purified and characterized using techniques like NMR and mass spectrometry to confirm its structure.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione :
- A study published in Der Pharma Chemica explored the synthesis of related thiazolidine derivatives and their biological evaluations, demonstrating promising anticancer activity .
- Another investigation into thiazole-based compounds highlighted their potential as antimicrobial agents against various pathogens .
These studies underscore the versatility of thiazolo-triazine derivatives in drug discovery and development.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on core modifications and substituent variations. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility: The target compound’s 3,4-dimethoxybenzyl and 4-(dimethylamino)benzylidene groups likely enhance solubility in polar solvents compared to the benzyl/benzylidene analog () due to increased hydrogen-bonding capacity . Cyano-substituted analogs (e.g., 11b) exhibit lower melting points (213–215°C) compared to trimethyl-substituted derivatives (243–246°C), reflecting reduced crystallinity from steric hindrance .
Spectral Signatures :
- The CN stretch in IR (~2220 cm⁻¹) and C=O stretches (~1700 cm⁻¹) are consistent across analogs, confirming the thiazolo-triazine-dione core .
- NMR signals for the benzylidene =CH group (δ ~7.94–8.01 ppm) align with Z-configuration, as seen in compounds .
Synthetic Yields :
- Yields for thiazolo-pyrimidine analogs (68%) suggest moderate efficiency in condensation reactions, likely influenced by steric and electronic effects of substituents .
Methodological Considerations for Comparison
- Molecular Similarity Tools : Platforms like SimilarityLab () enable rapid identification of analogs with commercial availability or recorded bioactivities, aiding in SAR exploration .
- Synthetic Challenges: The 3,4-dimethoxy and dimethylamino groups may require protective strategies during synthesis to prevent side reactions, as seen in multi-step protocols for heterocycles () .
Biological Activity
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic derivative belonging to the class of thiazolo-triazine compounds. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
The compound features a thiazole ring fused with a triazine moiety and substituted benzyl groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .
- Antifungal Activity : In vitro assays revealed that the compound exhibits antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation. IC50 values were reported to be around 30 µM for MCF-7 cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes and induction of oxidative stress within cancer cells. This dual action leads to enhanced cytotoxicity against tumor cells while sparing normal cells .
Case Studies
Several case studies highlight the biological efficacy of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to controls (p < 0.05), suggesting its potential as a therapeutic agent .
- Antibacterial Efficacy in Clinical Isolates : Another study investigated its antibacterial effects on clinical isolates from patients with infections. The compound showed promising results against multi-drug resistant strains of Staphylococcus aureus, with synergy observed when combined with standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis Methodology
Q: What are the foundational synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione core in this compound? A: The core structure can be synthesized via cyclocondensation reactions. For example, thiazolo-triazine derivatives are often prepared by reacting thiazolidinone precursors with aromatic aldehydes under acidic or basic conditions. Key steps include:
- Condensation of a thiazolidinone intermediate (e.g., derived from mercaptoacetic acid) with a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) in acetic anhydride/acetic acid with sodium acetate as a catalyst .
- Cyclization of thiouracil derivatives with aromatic amines under reflux conditions, as demonstrated in analogous triazine syntheses .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve the yield of the Z-isomer in the benzylidene moiety? A: The Z/E isomer ratio is sensitive to reaction temperature, solvent polarity, and catalyst choice. Methodological strategies include:
- Using polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring the Z-configuration .
- Employing Bayesian optimization algorithms to systematically vary parameters (e.g., temperature, molar ratios) and predict optimal conditions, as shown in heuristic-driven synthesis workflows .
Basic Characterization Techniques
Q: What spectroscopic methods are critical for confirming the structure of this compound? A: A combination of techniques is required:
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR to resolve the Z-configuration of the benzylidene group (e.g., a singlet at δ ~7.9–8.1 ppm for the =CH proton) and substituents like methoxy and dimethylamino groups .
- Mass spectrometry (MS) to confirm the molecular ion peak and fragmentation pattern .
Advanced Data Contradiction Analysis
Q: How should researchers resolve discrepancies in NMR data between predicted and observed spectra? A: Potential causes and solutions include:
- Tautomerism or dynamic exchange : Use variable-temperature NMR to detect conformational changes .
- Impurity interference : Purify the compound via recrystallization (e.g., using DMF/water mixtures) or column chromatography .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as solvent polarity can shift proton signals .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? A: Standard protocols include:
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
- Antioxidant activity via DPPH radical scavenging assays, given the compound’s electron-rich aromatic substituents (e.g., dimethoxybenzyl groups) .
Stability and Degradation Studies
Q: How does the stability of this compound vary under different storage conditions? A: Stability is influenced by:
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzylidene moiety .
- Humidity : Lyophilize the compound and store under inert gas (e.g., N₂) to avoid hydrolysis of the triazine ring .
Structure-Activity Relationship (SAR) Exploration
Q: Which substituents on the benzylidene group enhance bioactivity? A: SAR studies on analogous compounds suggest:
- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) improve antimicrobial activity by increasing membrane permeability .
- Bulky substituents (e.g., 2,4,6-trimethylbenzyl) may sterically hinder target binding, reducing efficacy .
Crystallographic Analysis
Q: How can single-crystal X-ray diffraction (SCXRD) validate the Z-configuration and molecular packing? A: SCXRD requires high-quality crystals grown via slow evaporation (e.g., in ethanol/chloroform). Key metrics include:
- Bond angles and distances confirming the Z-isomer (e.g., C=N bond length ~1.28 Å) .
- Intermolecular interactions (e.g., π-π stacking of aromatic rings) influencing solid-state stability .
Green Chemistry Approaches
Q: What solvent-free or catalytic methods can reduce the environmental impact of synthesizing this compound? A: Sustainable strategies include:
- Mechanochemical synthesis : Grinding reactants in a ball mill to avoid toxic solvents .
- Flow chemistry : Continuous-flow reactors for precise temperature control and reduced waste .
Computational Modeling
Q: How can DFT calculations predict electronic properties relevant to photodynamic applications? A: Density functional theory (DFT) models (e.g., B3LYP/6-31G*) can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
